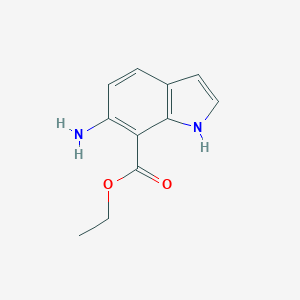

Ethyl-6-Amino-1H-Indol-7-carboxylat

Übersicht

Beschreibung

Ethyl 6-amino-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Wissenschaftliche Forschungsanwendungen

Ethyl 6-amino-1H-indole-7-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Biochemische Analyse

Biochemical Properties

Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors .

Metabolic Pathways

Indole is an important heterocyclic system that provides the skeleton to many alkaloids .

Vorbereitungsmethoden

The synthesis of ethyl 6-amino-1H-indole-7-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction conditions .

Analyse Chemischer Reaktionen

Ethyl 6-amino-1H-indole-7-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Wirkmechanismus

The mechanism of action of ethyl 6-amino-1H-indole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-amino-1H-indole-7-carboxylate can be compared with other indole derivatives, such as:

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.

Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate: Explored for its potential therapeutic applications.

The uniqueness of ethyl 6-amino-1H-indole-7-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

Ethyl 6-amino-1H-indole-7-carboxylate is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Ethyl 6-amino-1H-indole-7-carboxylate

Ethyl 6-amino-1H-indole-7-carboxylate (CAS Number: 174311-79-6) serves as a building block in synthetic chemistry, particularly in the development of complex molecules. It is recognized for its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

Ethyl 6-amino-1H-indole-7-carboxylate exhibits a range of biological activities:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although specific mechanisms and efficacy against particular viruses require further investigation.

- Anticancer Properties : Indole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating significant antiproliferative activity against P388 cells and other cancer types .

- Antimicrobial Effects : The compound has been evaluated for its antibacterial properties, particularly against resistant strains such as MRSA. Its structural analogs have shown promising minimum inhibitory concentrations (MICs) against various bacterial pathogens .

The mechanism of action for ethyl 6-amino-1H-indole-7-carboxylate primarily involves:

- Receptor Interaction : The indole ring system allows high-affinity binding to multiple receptors and enzymes, modulating their activity and influencing various biochemical pathways.

- Enzyme Inhibition : Studies indicate that indole derivatives can inhibit specific enzymes linked to disease processes, contributing to their therapeutic effects .

Research Findings and Case Studies

Several studies have highlighted the biological activity and potential applications of ethyl 6-amino-1H-indole-7-carboxylate:

Future Directions

Given the promising biological activities associated with ethyl 6-amino-1H-indole-7-carboxylate, future research should focus on:

- In Vivo Studies : Conducting animal model studies to evaluate the therapeutic efficacy and safety profile.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects.

- Synthetic Modifications : Exploring structural modifications to enhance potency and selectivity against specific targets.

Eigenschaften

IUPAC Name |

ethyl 6-amino-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-8(12)4-3-7-5-6-13-10(7)9/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJOBQJGQMZSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=C1NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445358 | |

| Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174311-79-6 | |

| Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.